Cas no 1610667-16-7 (N-methyl-2-(trifluoromethyl)pyridin-4-amine)

N-Methyl-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative with a trifluoromethyl group at the 2-position and a methylamino substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity. The methylamino group provides a reactive site for further functionalization, making it a versatile intermediate in medicinal chemistry. Its structural features contribute to improved bioavailability and binding affinity in target molecules. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for applications in drug discovery and development.
N-methyl-2-(trifluoromethyl)pyridin-4-amine structure
1610667-16-7 structure
Product name:N-methyl-2-(trifluoromethyl)pyridin-4-amine
CAS No:1610667-16-7
MF:C7H7F3N2
Molecular Weight:176.139091730118
MDL:MFCD28679060
CID:5618156
PubChem ID:53426988

N-methyl-2-(trifluoromethyl)pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyridinamine, N-methyl-2-(trifluoromethyl)-
    • MBLZYHQPMIACIM-UHFFFAOYSA-N
    • N-methyl-2-(trifluoromethyl)pyridin-4-amine
    • EN300-3028769
    • 1610667-16-7
    • SCHEMBL9234478
    • MDL: MFCD28679060
    • インチ: 1S/C7H7F3N2/c1-11-5-2-3-12-6(4-5)7(8,9)10/h2-4H,1H3,(H,11,12)
    • InChIKey: MBLZYHQPMIACIM-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CN=1)NC)(F)F

計算された属性

  • 精确分子量: 176.056
  • 同位素质量: 176.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 146
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 24.9A^2

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • Boiling Point: 207.4±40.0 °C(Predicted)
  • 酸度系数(pKa): 4.88±0.20(Predicted)

N-methyl-2-(trifluoromethyl)pyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3028769-5.0g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-3028769-0.5g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
0.5g
$535.0 2025-03-19
Enamine
EN300-3028769-1.0g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-3028769-0.05g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-3028769-0.25g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-3028769-2.5g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
2.5g
$1089.0 2025-03-19
Enamine
EN300-3028769-0.1g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
0.1g
$490.0 2025-03-19
Enamine
EN300-3028769-10.0g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-3028769-5g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7
5g
$1614.0 2023-09-06
Enamine
EN300-3028769-1g
N-methyl-2-(trifluoromethyl)pyridin-4-amine
1610667-16-7
1g
$557.0 2023-09-06

N-methyl-2-(trifluoromethyl)pyridin-4-amine 関連文献

N-methyl-2-(trifluoromethyl)pyridin-4-amineに関する追加情報

Comprehensive Overview of N-methyl-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1610667-16-7)

N-methyl-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1610667-16-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a pyridine ring in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its electron-withdrawing and lipophilicity-enhancing characteristics play a critical role.

In recent years, the demand for fluorinated compounds like N-methyl-2-(trifluoromethyl)pyridin-4-amine has surged, driven by their ability to improve the metabolic stability and bioavailability of therapeutic agents. This compound is often explored in the context of central nervous system (CNS) drug development, as the trifluoromethyl group can enhance blood-brain barrier penetration. Additionally, its derivatives are being investigated for their potential in cancer therapeutics and anti-inflammatory agents, aligning with current trends in precision medicine.

The synthesis of N-methyl-2-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, addressing the growing need for efficient and scalable production methods. These innovations are particularly relevant in the era of green chemistry, where minimizing environmental impact is a top priority.

From an industrial perspective, CAS No. 1610667-16-7 is often sourced by pharmaceutical companies and contract research organizations (CROs) for high-throughput screening and medicinal chemistry projects. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) further expands its utility in constructing complex molecular architectures. This versatility has made it a staple in the toolkit of synthetic chemists working on small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs).

Beyond pharmaceuticals, N-methyl-2-(trifluoromethyl)pyridin-4-amine has found niche applications in material science, particularly in the development of organic electronic materials. Its ability to modulate electron density and steric effects makes it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). This interdisciplinary relevance underscores its importance in both life sciences and advanced technology sectors.

As the scientific community continues to explore fluorine-containing compounds, CAS No. 1610667-16-7 remains a focal point for innovation. Its role in addressing challenges like drug resistance and selective targeting exemplifies the convergence of chemistry and biology. With ongoing advancements in computational chemistry and AI-driven drug design, the future applications of this compound are poised to expand even further.

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